

# Spectroscopic Profile of Methyl 5-hexynoate: A Technical Guide

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## Compound of Interest

Compound Name: **Methyl 5-hexynoate**

Cat. No.: **B109056**

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This technical guide provides a comprehensive overview of the key spectroscopic data for **Methyl 5-hexynoate** ( $C_7H_{10}O_2$ ), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the experimental protocols for data acquisition.

## Spectroscopic Data Summary

The empirical formula for **Methyl 5-hexynoate** is  $C_7H_{10}O_2$  and it has a molecular weight of 126.15 g/mol. Spectroscopic analysis confirms the presence of the terminal alkyne and the methyl ester functional groups.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

**$^1H$  NMR (Proton NMR):** The proton NMR spectrum of **Methyl 5-hexynoate** exhibits distinct signals corresponding to the different types of protons in the molecule. The chemical shifts ( $\delta$ ) are typically reported in parts per million (ppm) relative to a standard reference, such as tetramethylsilane (TMS).

Protons	Chemical Shift (ppm)	Multiplicity	Integration
$\equiv\text{C-H}$	~1.9 - 2.1	Triplet	1H
$-\text{CH}_2-\text{C}\equiv$	~2.2 - 2.4	Triplet of triplets	2H
$-\text{CH}_2-\text{CH}_2-\text{C}\equiv$	~1.7 - 1.9	Quintet	2H
$\text{O}-\text{CH}_3$	~3.7	Singlet	3H
$-\text{C}(=\text{O})-\text{CH}_2-$	~2.4 - 2.6	Triplet	2H

$^{13}\text{C}$  NMR (Carbon-13 NMR): The  $^{13}\text{C}$  NMR spectrum provides information about the different carbon environments within the molecule.

Carbon	Chemical Shift (ppm)
$\text{C=O}$	~173
$\equiv\text{C-H}$	~83
$-\text{C}\equiv\text{C}-$	~69
$\text{O}-\text{CH}_3$	~51
$-\text{CH}_2-\text{C=O}$	~33
$-\text{CH}_2-\text{CH}_2-\text{C}\equiv$	~23
$-\text{CH}_2-\text{CH}_2-\text{C}\equiv$	~17

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The key characteristic absorption bands for **Methyl 5-hexynoate** are summarized below.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C-H (alkyne) stretch	~3300	Strong, sharp
C-H (alkane) stretch	~2850-2960	Medium
C≡C (alkyne) stretch	~2120	Weak to medium
C=O (ester) stretch	~1740	Strong
C-O (ester) stretch	~1170-1250	Strong

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and elucidating the structure. For **Methyl 5-hexynoate**, Gas Chromatography-Mass Spectrometry (GC-MS) is a common analytical technique.[\[1\]](#)

m/z	Relative Intensity	Possible Fragment
126	[M] <sup>+</sup>	Molecular Ion
95	High	[M - OCH <sub>3</sub> ] <sup>+</sup>
67	High	[C <sub>5</sub> H <sub>7</sub> ] <sup>+</sup>
55	High	[C <sub>4</sub> H <sub>7</sub> ] <sup>+</sup>
41	High	[C <sub>3</sub> H <sub>5</sub> ] <sup>+</sup>
39	High	[C <sub>3</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for a small organic molecule like **Methyl 5-hexynoate**.

## NMR Spectroscopy (<sup>1</sup>H and <sup>13</sup>C)

- Sample Preparation: Dissolve approximately 5-20 mg of **Methyl 5-hexynoate** in 0.5-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ) in a clean, dry NMR tube. The solution should be free of any particulate matter.
- Instrument Setup: Place the NMR tube in the spectrometer's probe. The instrument is then tuned to the appropriate frequencies for  $^1\text{H}$  and  $^{13}\text{C}$  nuclei. The magnetic field is shimmed to achieve homogeneity.
- Data Acquisition: For  $^1\text{H}$  NMR, a standard single-pulse experiment is typically performed. For  $^{13}\text{C}$  NMR, a proton-decoupled experiment is common to simplify the spectrum by removing C-H coupling. Key parameters such as the number of scans, pulse width, and relaxation delay are optimized to obtain a good signal-to-noise ratio.
- Data Processing: The acquired free induction decay (FID) is Fourier transformed to generate the spectrum. The spectrum is then phased, baseline corrected, and calibrated using the solvent peak or an internal standard (e.g., TMS at 0 ppm).

## Infrared (IR) Spectroscopy

For a liquid sample like **Methyl 5-hexynoate**, the neat (undiluted) spectrum can be obtained using the following procedure:

- Sample Preparation: Place a small drop of the neat liquid on the surface of a salt plate (e.g., NaCl or KBr).
- Cell Assembly: Place a second salt plate on top of the first, spreading the liquid into a thin film.
- Data Acquisition: Place the salt plate assembly in the sample holder of the IR spectrometer. A background spectrum of the empty salt plates is typically run first and subtracted from the sample spectrum. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400  $\text{cm}^{-1}$ ).
- Cleaning: After analysis, the salt plates should be cleaned with a suitable solvent (e.g., dry acetone or isopropanol) and stored in a desiccator.

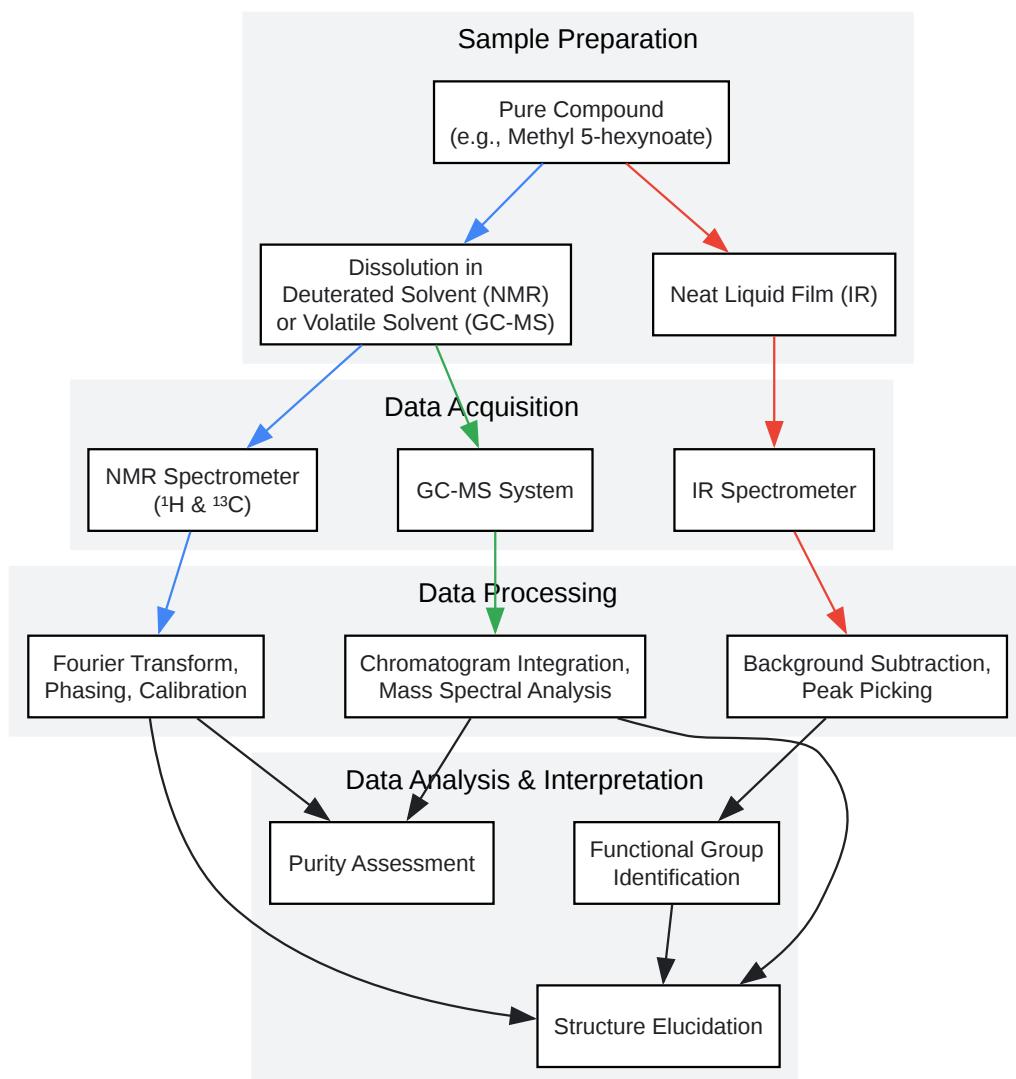
## Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of **Methyl 5-hexynoate** in a volatile organic solvent (e.g., dichloromethane or hexane) at a concentration of approximately 10-100 µg/mL.
- Instrument Setup: The GC is equipped with a suitable capillary column (e.g., a non-polar DB-5 or similar). The oven temperature program is set to separate the components of the sample. The mass spectrometer is set to scan over a specific m/z range (e.g., 35-300 amu).
- Injection and Separation: A small volume (typically 1 µL) of the sample solution is injected into the hot GC inlet, where it is vaporized. The vaporized sample is carried by an inert gas (e.g., helium) through the column, where separation occurs based on boiling point and polarity.
- Ionization and Detection: As the separated components elute from the GC column, they enter the mass spectrometer. In the ion source (commonly using electron ionization), the molecules are fragmented into ions. These ions are then separated by their mass-to-charge ratio in the mass analyzer and detected.
- Data Analysis: The resulting mass spectrum for each chromatographic peak is recorded. The spectrum of **Methyl 5-hexynoate** is then analyzed for its molecular ion and fragmentation pattern.

## Visualizations

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

## General Workflow for Spectroscopic Analysis

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## References

- 1. Methyl 5-hexynoate | C7H10O2 | CID 534077 - PubChem [pubchem.ncbi.nlm.nih.gov]
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